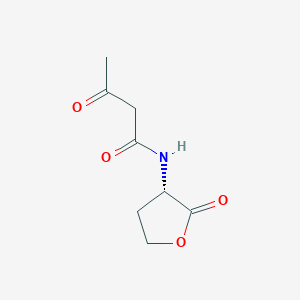
N-(3-Oxobutanoyl)-L-homoserine lactone
描述
N-(3-Oxobutanoyl)-L-homoserine lactone: is a small signaling molecule belonging to the class of acyl-homoserine lactones. These molecules are primarily involved in quorum sensing, a process by which bacteria communicate and coordinate their behavior based on population density. This compound plays a crucial role in regulating various physiological processes in bacteria, including biofilm formation, virulence factor production, and antibiotic resistance.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Oxobutanoyl)-L-homoserine lactone typically involves the acylation of L-homoserine lactone with 3-oxobutyric acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the compound’s quality.
化学反应分析
Types of Reactions: N-(3-Oxobutanoyl)-L-homoserine lactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different acyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various acyl derivatives depending on the nucleophile used.
科学研究应用
N-(3-Oxobutanoyl)-L-homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study acyl-homoserine lactone synthesis and reactivity.
Biology: Investigated for its role in bacterial quorum sensing and its impact on microbial communities.
Medicine: Explored for its potential in developing anti-virulence therapies targeting quorum sensing pathways in pathogenic bacteria.
Industry: Utilized in the development of biosensors for detecting bacterial contamination and monitoring environmental samples.
作用机制
N-(3-Oxobutanoyl)-L-homoserine lactone exerts its effects through quorum sensing mechanisms. It diffuses across bacterial cell membranes and binds to specific receptor proteins, such as LuxR-type proteins. This binding activates the transcription of target genes involved in various physiological processes. The molecular targets and pathways include genes responsible for biofilm formation, virulence factor production, and antibiotic resistance.
相似化合物的比较
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-(3-Oxododecanoyl)-L-homoserine lactone
- N-(3-Hydroxybutanoyl)-L-homoserine lactone
Comparison: N-(3-Oxobutanoyl)-L-homoserine lactone is unique due to its specific acyl chain length and functional groups, which influence its binding affinity and specificity to receptor proteins. Compared to other acyl-homoserine lactones, it may have different quorum sensing regulatory effects and stability under various environmental conditions.
属性
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c1-5(10)4-7(11)9-6-2-3-13-8(6)12/h6H,2-4H2,1H3,(H,9,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHPLICEAUNEFV-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















